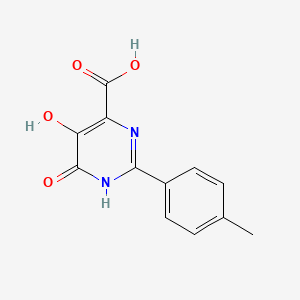

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid

Description

The compound 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic Acid Methyl Ester (CAS: 519032-06-5) is a pyrimidine derivative with a molecular formula of C₁₃H₁₂N₂O₄ and a molecular weight of 260.249 g/mol . Structurally, it features a pyrimidine core substituted with two hydroxyl groups at positions 5 and 6, a para-tolyl (p-tolyl) group at position 2, and a methyl ester at position 3.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-6-2-4-7(5-3-6)10-13-8(12(17)18)9(15)11(16)14-10/h2-5,15H,1H3,(H,17,18)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIKOLOWSANPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201145520 | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954241-09-9 | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(4-methylphenyl)-6-oxo-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201145520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of p-toluidine with diethyl malonate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include:

Temperature: Moderate to high temperatures (80-150°C)

Solvent: Polar solvents like ethanol or dimethylformamide (DMF)

Catalysts: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

Oxidation Products: Quinones

Reduction Products: Dihydropyrimidine derivatives

Substitution Products: Halogenated or nitrated pyrimidines

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 5,6-dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid often involves multi-step reactions that yield various derivatives with enhanced biological activities. For example, the synthesis of substituted pyrimidine derivatives has been reported to exhibit anti-inflammatory effects and selective inhibition against cyclooxygenase (COX) enzymes . The structure-activity relationships (SAR) of these derivatives indicate that modifications can lead to compounds with improved efficacy against specific targets.

Biological Activities

Antioxidant Properties : Research indicates that pyrimidine derivatives can act as potent antioxidants. The ability to scavenge free radicals and inhibit lipid peroxidation is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory activity. In vitro studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes, which are key players in inflammatory processes. For instance, some compounds derived from similar pyrimidine structures exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity : The compound also shows promise in antimicrobial applications. Studies have reported its effectiveness against various bacterial strains, suggesting potential uses in treating infections . The incorporation of metal ions into its structure has been explored to enhance its antimicrobial properties further.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory potential of several pyrimidine derivatives, including those based on this compound. The derivatives were tested using carrageenan-induced paw edema models in rats. Results indicated that specific derivatives significantly reduced edema compared to controls, highlighting their potential as new anti-inflammatory agents .

Case Study 2: Antioxidant Efficacy

Another research focused on the antioxidant capabilities of pyrimidine derivatives. The study utilized various in vitro assays to evaluate the scavenging ability against DPPH and ABTS radicals. Compounds derived from this compound showed promising results, indicating their potential role in preventing oxidative damage in cells .

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding with enzymes or receptors, potentially inhibiting their activity. The aromatic ring structure facilitates π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Hydroxyl Groups : The dihydroxy (5,6-diOH) substituents in the target compound and the dichlorobenzyl analog enhance water solubility and metal-chelating capacity, which are critical for applications in catalysis or metalloenzyme inhibition.

- Halogenation : Chlorine substituents (e.g., 2-Cl in , 6-Cl in ) increase electrophilicity, facilitating nucleophilic substitution reactions. This makes halogenated derivatives valuable intermediates in drug synthesis .

Molecular Weight and Lipophilicity

- The dichlorobenzyl derivative has the highest molecular weight (315.11 g/mol) and lipophilicity due to its bulky 3,4-dichlorobenzyl group, which may enhance membrane permeability in drug design.

- The methyl ester in the target compound reduces polarity compared to free carboxylic acids (e.g., ), improving bioavailability in hydrophobic environments.

Biological Activity

Overview

5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid (CAS No. 954241-09-9) is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including hydroxyl groups and a p-tolyl substituent. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activities. In a study involving various pyrimidine derivatives, compounds similar to this one demonstrated cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of key signaling proteins involved in cancer progression .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induces apoptosis |

| Compound A | MCF-7 | 0.09 ± 0.0085 | Inhibits proliferation |

| Compound B | A549 | 0.03 ± 0.0056 | Modulates signaling pathways |

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting reverse transcriptase (RT) in HIV-1, which is crucial for viral replication. The compound's structure allows it to interact effectively with the enzyme's active site, potentially leading to the development of new antiviral therapies .

Mechanism of Action:

The interaction with enzymes is facilitated by hydrogen bonding from hydroxyl groups and π-π interactions from the aromatic ring. This dual interaction enhances binding affinity and specificity towards targeted enzymes.

Case Studies

- HIV Reverse Transcriptase Inhibition

- Cytotoxicity Assessment

Research Findings

Recent studies have highlighted the diverse applications of this compound in drug development:

- Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

- Structure–Activity Relationship (SAR) : SAR studies have identified key structural features that enhance biological activity, providing insights into how modifications can lead to improved efficacy against specific targets .

Q & A

Q. What are the optimized synthetic routes for 5,6-Dihydroxy-2-p-tolyl-pyrimidine-4-carboxylic acid, and what key reagents are critical for its preparation?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include:

- Hydroxylation : Controlled oxidation or hydroxylation at the 5,6-positions using catalytic systems (e.g., transition-metal catalysts in acidic media).

- Coupling Reactions : Suzuki-Miyaura coupling for introducing the p-tolyl group, requiring palladium catalysts and aryl boronic acids .

- Carboxylic Acid Activation : Use of coupling agents like HATU or TFA for carboxylate stabilization during intermediate steps .

- Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate high-purity product .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Solubility in DMSO-d6 allows detection of hydroxyl and carboxylic acid protons (δ 10–12 ppm) and aromatic protons from the p-tolyl group (δ 7–8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) with <2 ppm error.

- Chromatography : UPLC-PDA at 254 nm to assess purity (>95%) .

Q. What experimental protocols are recommended to evaluate solubility and stability under varying pH conditions?

- Solubility Screening : Use a shake-flask method in buffered solutions (pH 1–13) with quantification via UV-Vis spectroscopy at λmax (~280 nm for pyrimidine derivatives) .

- Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C, monitoring degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How does the dihydroxy substitution at the 5,6-positions influence reactivity compared to mono-hydroxy or non-hydroxylated pyrimidine analogs?

- Kinetic Studies : Comparative rate constant analysis (e.g., esterification or nucleophilic substitution) reveals that the 5,6-dihydroxy groups increase electrophilicity at the 4-carboxylic acid position due to electron-withdrawing effects. For example, in methanol, the reaction rate is 2–3× faster than for 4-pyrimidinecarboxylic acid .

- Solvent Effects : Polar protic solvents (e.g., water, ethanol) stabilize the transition state via hydrogen bonding, accelerating reactions by 40–60% compared to aprotic solvents .

Q. What methodologies are used to investigate solvent-specific vs. non-specific interactions in reactions involving this compound?

- Linear Solvation Energy Relationships (LSER) : Correlate solvent polarity (π*), hydrogen-bond donor/acceptor ability (α, β), and polarizability to reaction rates. For instance, β (hydrogen-bond acceptor) values strongly correlate with esterification rates in hydroxylic solvents .

- Isokinetic Plots : Determine whether solvent effects are enthalpically or entropically driven. Studies show a β = 0.8 for this compound, indicating dominant specific (hydrogen-bonding) interactions .

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine-carboxylic acid derivatives?

- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify assay-specific variables (e.g., cell line, incubation time). For example, discrepancies in antimicrobial IC50 values may arise from differences in bacterial strain susceptibility .

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with modified hydroxyl or p-tolyl groups to isolate contributions of specific substituents to activity .

Q. What advanced computational tools are recommended to model the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., dihydrofolate reductase) based on the compound’s carboxylate and hydroxyl groups .

- QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics to study reaction pathways in enzymatic environments, such as decarboxylation or hydroxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.